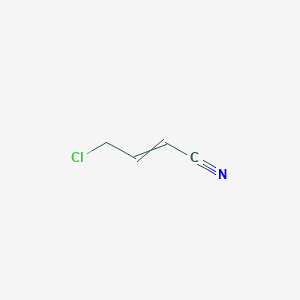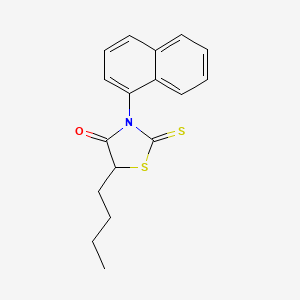
N-(3-(Dimethylamino)propyl)dodecanamide monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)dodecanamide monoacetate is an organic compound with a molecular formula of C17H36N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dodecanamide backbone and a dimethylamino propyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with 3-(dimethylamino)propylamine. The reaction is carried out under acidic conditions to form the amide bond. The resulting product is then treated with acetic acid to form the monoacetate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Dimethylamino)propyl)dodecanamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted amides.
Applications De Recherche Scientifique
N-(3-(Dimethylamino)propyl)dodecanamide monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is employed in the study of cell membranes and as a component in the formulation of biological buffers.
Industry: The compound is used in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N-(3-(Dimethylamino)propyl)dodecanamide monoacetate involves its interaction with biological membranes. The dimethylamino group allows the compound to penetrate lipid bilayers, facilitating the delivery of active ingredients in drug formulations. The compound also acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(Dimethylamino)propyl)dodecanamide N-oxide
- N-(3-(Dimethylamino)propyl)octadecanamide
- Dodecanamide, N-propyl-
Uniqueness
N-(3-(Dimethylamino)propyl)dodecanamide monoacetate is unique due to its monoacetate form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and stability, such as in drug delivery systems and personal care products.
Propriétés
Numéro CAS |
22890-14-8 |
|---|---|
Formule moléculaire |
C19H40N2O3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
acetic acid;N-[3-(dimethylamino)propyl]dodecanamide |
InChI |
InChI=1S/C17H36N2O.C2H4O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3;1-2(3)4/h4-16H2,1-3H3,(H,18,20);1H3,(H,3,4) |
Clé InChI |
ITEOMQZUDMOKMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCCN(C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


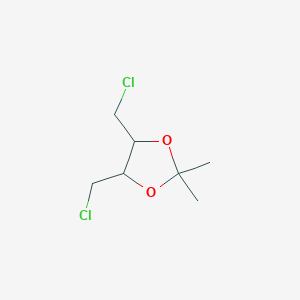
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)


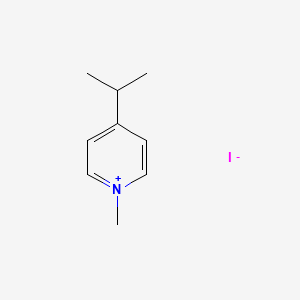
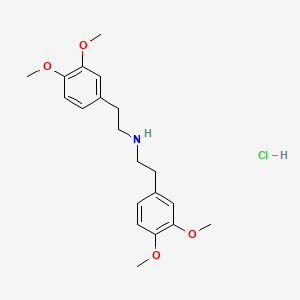
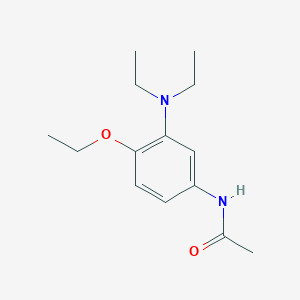
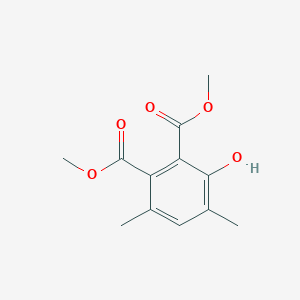

![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)

